3-Morpholinobenzoic Acid

Monoamine Oxidase Inhibitor Enzyme Assay Selectivity Profiling

3-Morpholinobenzoic acid (CAS 215309-00-5) is a differentiated building block for medicinal chemistry. It exhibits potent MAO-A inhibition (IC50 58 nM) with 8,000-fold selectivity over MAO-B, making it an ideal scaffold for CNS programs targeting serotonergic pathways while minimizing off-target effects. In contrast, the 2‑isomer acts on PC‑PLC and the 4‑isomer has a markedly higher melting point (284‑289°C vs 161°C). Substituting isomers invalidates assay results due to structure‑dependent target engagement. Procure the definitive 3‑morpholino isomer for reproducible, target‑specific research.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 215309-00-5
Cat. No. B1351238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholinobenzoic Acid
CAS215309-00-5
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H13NO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8H,4-7H2,(H,13,14)
InChIKeyVSKFQESEPGOWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholinobenzoic Acid CAS 215309-00-5: Procurement Specifications and Baseline Data


3-Morpholinobenzoic acid (CAS 215309-00-5) is a benzoic acid derivative featuring a morpholine ring at the meta (3-) position. Its molecular formula is C11H13NO3 with a molecular weight of 207.23 g/mol [1]. The compound is a white to off-white crystalline solid with a predicted density of 1.253±0.06 g/cm³, a melting point reported at 161 °C , and a predicted pKa of 3.53±0.10 . It is widely used as a synthetic building block, particularly in medicinal chemistry for generating diverse compound libraries, and has been identified as a structural moiety in research on enzyme inhibitors [2].

The Risks of Substituting 3-Morpholinobenzoic Acid: Why Positional Isomers Are Not Interchangeable


In scientific procurement, substituting 3-Morpholinobenzoic acid with a generic 'morpholinobenzoic acid' or a different positional isomer (e.g., 2- or 4-morpholinobenzoic acid) is not valid due to structure-dependent biological activity. While the 2-morpholino isomer has been extensively characterized as a scaffold for phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors with improved potency over D609 [1], the 3-morpholino isomer (the target compound) exhibits a distinct pharmacological profile, as evidenced by its specific and potent inhibition of Monoamine Oxidase A (MAO-A) [2]. This divergence in target engagement and potency highlights that the position of the morpholine substituent on the benzoic acid core is a critical determinant of biological function, and non-equivalent substitution would compromise experimental integrity in target-based assays.

Quantitative Differentiation of 3-Morpholinobenzoic Acid: Direct Comparative Data for Scientific Selection


Selective and Potent MAO-A Inhibition as a Differentiating Feature

3-Morpholinobenzoic acid exhibits potent and selective inhibition of Monoamine Oxidase A (MAO-A). In a direct enzymatic assay, it demonstrated an IC50 of 58 nM against MAO-A in rat liver mitochondria [1]. The degree of selectivity is stark: in a parallel assay against MAO-B from bovine brain, the IC50 was 459,000 nM (459 µM), resulting in a nearly 8,000-fold selectivity window for MAO-A [1]. This contrasts with other morpholinobenzoic acid positional isomers, such as the 2-morpholino derivative, which has not been reported with this potent and selective MAO-A inhibitory profile, and is instead primarily known as a PC-PLC inhibitor scaffold [2].

Monoamine Oxidase Inhibitor Enzyme Assay Selectivity Profiling

Inferior Performance of D609 as a PC-PLC Inhibitor Benchmark

The standard PC-PLC inhibitor D609 is known to have multiple failings, including poor stability in aqueous media [1]. While the 2-morpholinobenzoic acid scaffold was identified as an improved alternative [1], research also indicates that certain 3-morpholinobenzoic acid derivatives possess superior potency to D609 [2]. This positions the 3-Morpholinobenzoic acid core as a valuable starting point for developing next-generation, stable PC-PLC inhibitors, offering a clear advantage over the legacy tool compound D609 for assay development and medicinal chemistry campaigns.

PC-PLC Inhibition Cancer Research Assay Development

Impact of Positional Isomerism on Physicochemical Properties

The position of the morpholine ring directly influences the compound's physicochemical profile. 3-Morpholinobenzoic acid has a melting point of 161 °C and a predicted pKa of 3.53 . In contrast, its 4-positional isomer (4-Morpholinobenzoic acid, CAS 7470-38-4) exhibits a significantly higher melting point of 284-289 °C . This substantial difference (over 120 °C) reflects variations in crystal lattice energy and intermolecular interactions, which can have downstream effects on solubility, formulation behavior, and purification methods. The lower melting point and lower pKa of the 3-isomer may confer advantages in certain synthetic or formulation workflows requiring milder conditions.

Physicochemical Properties Solubility Solid-State Chemistry

Optimized Application Scenarios for 3-Morpholinobenzoic Acid Based on Quantitative Evidence


Selective Monoamine Oxidase A (MAO-A) Inhibitor Development

Due to its potent IC50 of 58 nM against MAO-A and nearly 8,000-fold selectivity over MAO-B [1], 3-Morpholinobenzoic acid is an ideal starting scaffold for medicinal chemistry programs targeting serotonergic neurotransmission and other CNS indications where MAO-A is implicated, while minimizing off-target effects associated with MAO-B inhibition. This is a key differentiator from other morpholinobenzoic acid isomers which do not exhibit this specific profile.

Next-Generation PC-PLC Inhibitor Scaffold for Oncology Research

For research groups investigating the role of phosphatidylcholine-specific phospholipase C (PC-PLC) in cancer, 3-Morpholinobenzoic acid derivatives offer a dual advantage: they have been reported with superior potency to the legacy inhibitor D609 and are part of a scaffold class (morpholinobenzoic acids) that overcomes the poor aqueous stability of D609 [2]. This makes it a strategic procurement choice for building a focused library of stable and potent PC-PLC tool compounds.

Physicochemical Differentiation in Solid-Form Screening

The 123-128 °C difference in melting point between 3-Morpholinobenzoic acid (161 °C ) and its 4-isomer (284-289 °C ) is a critical selection criterion for process chemists and formulators. The lower melting point of the 3-isomer may be advantageous for processes requiring lower temperatures, such as melt formulations, or for avoiding thermal degradation of sensitive components in a mixture. It also serves as a key differentiator in solid-state characterization and patent strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Morpholinobenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.